4-Decanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-7-9-10(11)8-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJDUHZPLQYUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211451 | |

| Record name | 4-Decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | 4-Decanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-16-8 | |

| Record name | 4-Decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Decanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-1-oyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502V1W8KD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Decanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decanone (CAS No. 624-16-8), also known as hexyl propyl ketone, is a saturated aliphatic ketone with the chemical formula C₁₀H₂₀O.[1][2] This document provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and logical workflow diagrams to support research and development activities. This compound finds applications as a flavoring agent and in the fragrance industry.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [1][5] |

| Appearance | Clear, colorless to pale yellow liquid | [3][6] |

| Odor | Fruity, creamy | [3][4] |

| Density | 0.824 g/mL | [7] |

| Boiling Point | 205-207 °C at 760 mmHg | [6] |

| Melting Point | -9 °C | [6][7] |

| Solubility in Water | 131 mg/L at 25 °C (estimated) | [6] |

| Solubility in Organic Solvents | Soluble in alcohol and non-polar solvents like hexane (B92381) and benzene. | [3][6] |

| Refractive Index | 1.424 | [7] |

| Flash Point | 71.1 °C (160.0 °F) TCC (estimated) | [6] |

| CAS Number | 624-16-8 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are foundational for ensuring accurate and reproducible results in a laboratory setting.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient micro-method for this determination.[8]

Materials:

-

This compound sample

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Bunsen burner or heating mantle

-

Small rubber band or wire

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly is immersed in the mineral oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. For a liquid like this compound, this can be determined gravimetrically.[7][9]

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed on an analytical balance.

-

The pycnometer is filled with distilled water and its mass is weighed again. The temperature of the water is recorded. The density of water at this temperature is known, allowing for the precise calculation of the pycnometer's volume.

-

The pycnometer is emptied, dried thoroughly, and then filled with the this compound sample.

-

The mass of the pycnometer filled with this compound is determined.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption of the carbonyl group (C=O) is of primary interest.[10]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

A background spectrum of the clean ATR crystal is recorded.

-

A small drop of this compound is placed directly onto the ATR crystal.

-

The spectrum of the sample is recorded over a range of approximately 4000-600 cm⁻¹.

-

The characteristic absorption peak for the C=O stretch in a saturated aliphatic ketone is expected around 1715 cm⁻¹.[10]

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of a molecule.

-

Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Analysis:

-

The spectrum will show signals corresponding to the different types of protons in the molecule. The integration of these signals will be proportional to the number of protons of each type. Key expected signals include triplets for the methyl groups and multiplets for the methylene (B1212753) groups.

¹³C NMR Analysis:

-

The spectrum will show a distinct signal for the carbonyl carbon, typically in the range of 200-220 ppm for ketones.[12] Other signals will correspond to the different methylene and methyl carbons in the alkyl chains.

GC-MS is a powerful technique for separating and identifying volatile compounds.[5]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Procedure:

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where separation occurs based on boiling point and polarity.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 156) and a characteristic fragmentation pattern.

Logical and Experimental Workflows

Visualizing workflows and relationships can aid in understanding the processes involved in the study of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Logical relationships between the molecular structure and physical properties of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.ws [chem.ws]

- 5. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

4-decanone structural formula and isomers

An In-depth Technical Guide to 4-Decanone: Structural Formula and Isomerism

This technical guide provides a comprehensive overview of this compound, focusing on its structural formula and the various isomers it can form. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, isomer classification, and relevant experimental methodologies.

Introduction to this compound

This compound, also known as propyl hexyl ketone, is an aliphatic ketone with the molecular formula C₁₀H₂₀O.[1][2] It is a clear, colorless liquid at room temperature.[1] Understanding the structure and isomerism of this compound is fundamental to its application in various chemical syntheses and for differentiating it from other related compounds in analytical studies.

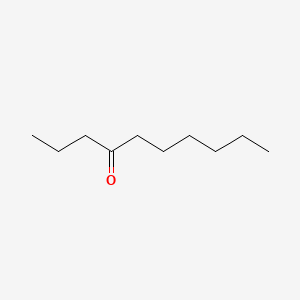

Structural Formula

The structure of this compound consists of a ten-carbon chain with a carbonyl group (C=O) located at the fourth carbon position.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Unit | Reference |

| Molecular Weight | 156.27 | g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | - | [5] |

| Melting Point | -9 to -5 | °C | [5] |

| Boiling Point | 205 to 207 | °C | [5] |

| Density | 0.824 | g/mL | [6] |

| Refractive Index | 1.424 | - | [6] |

| Water Solubility | 131 | mg/L at 25°C (estimated) | [5] |

| logP (Octanol/Water) | 3.2 | - | [5] |

Isomerism in Decanones

Isomers are molecules that have the same molecular formula but different arrangements of atoms.[7][8] For the molecular formula C₁₀H₂₀O, a multitude of isomers exist, which can be broadly classified into structural isomers and stereoisomers.

Structural Isomers

Structural isomers have the same molecular formula but different connectivity of atoms.[7] For this compound, these include positional, chain, and functional group isomers.

-

Positional Isomers: These isomers differ in the position of the carbonyl group on the decane (B31447) backbone.[9][10] Examples include:

-

2-Decanone

-

5-Decanone

-

-

Chain Isomers: These isomers have different arrangements of the carbon skeleton, such as branching.[8] There is a vast number of possible chain isomers. Examples include:

-

2-Methyl-4-nonanone

-

3,3-Dimethyl-2-octanone

-

5-Propyl-2-heptanone

-

-

Functional Group Isomers: These isomers have different functional groups.[7][9] For C₁₀H₂₀O, the most common functional group isomers are aldehydes, but cyclic alcohols and ethers also exist.

-

Aldehyde: Decanal

-

Cyclic Alcohols: Cyclodecanol, various methylcyclononanols, etc.

-

Unsaturated Alcohols: For example, decenols like dec-1-en-4-ol.

-

Caption: Logical relationship of isomers for the molecular formula C₁₀H₂₀O.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms.[11]

-

Enantiomers: These are non-superimposable mirror images of each other that arise from the presence of a chiral center.[12][13] A chiral carbon is an atom bonded to four different groups. While this compound itself is not chiral, many of its isomers are. For example, 3-decanone is chiral, as are branched ketones like 2-methyl-4-nonanone. These chiral molecules can exist as a pair of enantiomers (R and S forms).

-

Diastereomers: These are stereoisomers that are not mirror images of each other. Diastereomers occur in compounds with two or more chiral centers. For example, a branched decanone with two chiral centers, such as 3,5-dimethyl-4-octanone, can have diastereomers.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of ketones is the oxidation of secondary alcohols. This compound can be synthesized by the oxidation of 4-decanol (B1670015).

Protocol: Oxidation of 4-Decanol to this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-decanol in a suitable solvent such as dichloromethane (B109758) or acetone.

-

Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a solution of sodium dichromate in sulfuric acid (Jones oxidation).

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The identification and differentiation of this compound and its isomers are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the volatile compounds in a mixture, and MS provides information about the molecular weight and fragmentation pattern, which helps in identifying the specific isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous determination of the structure of each isomer.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the carbonyl (C=O) functional group, which exhibits a characteristic strong absorption band around 1715 cm⁻¹.[2]

Conclusion

This compound is a simple aliphatic ketone with a wide range of structural and stereoisomers. A thorough understanding of its chemical structure, properties, and the nuances of its isomerism is critical for its use in research and industry. The experimental protocols for its synthesis and the analytical methods for its characterization provide the necessary tools for scientists to work with this compound and its related isomers effectively. The data and workflows presented in this guide serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound | C10H20O | CID 12203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 624-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. PubChemLite - this compound (C10H20O) [pubchemlite.lcsb.uni.lu]

- 5. This compound, 624-16-8 [thegoodscentscompany.com]

- 6. This compound [stenutz.eu]

- 7. scribd.com [scribd.com]

- 8. coconote.app [coconote.app]

- 9. embibe.com [embibe.com]

- 10. quora.com [quora.com]

- 11. Khan Academy [khanacademy.org]

- 12. Khan Academy [khanacademy.org]

- 13. dalalinstitute.com [dalalinstitute.com]

An In-depth Technical Guide to 4-Decanone

This technical guide provides a comprehensive overview of 4-decanone, including its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound with the chemical formula C₁₀H₂₀O is systematically named decan-4-one according to IUPAC nomenclature.[1] It is an aliphatic ketone, also referred to by various synonyms.

| Identifier Type | Identifier |

| IUPAC Name | decan-4-one |

| Synonyms | n-Propyl n-hexyl ketone, Hexyl propyl ketone, Propyl hexyl ketone |

| CAS Number | 624-16-8 |

| Molecular Formula | C₁₀H₂₀O |

| SMILES | CCCCCCC(=O)CCC |

| InChIKey | MKJDUHZPLQYUCB-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Notes |

| Molecular Weight | 156.27 g/mol | [3] |

| Melting Point | -9 to -5 °C | at 760 mmHg[2] |

| Boiling Point | 205 to 207 °C | at 760 mmHg[2] |

| Density | ~0.82 g/cm³ | at 20 °C |

| Vapor Pressure | 0.211 mmHg | at 25 °C (estimated)[2] |

| Flash Point | 71.1 °C | (estimated)[2] |

| Water Solubility | 131 mg/L | at 25 °C (estimated)[2] |

| logP (o/w) | 3.200 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process involving the formation of the precursor alcohol, 4-decanol (B1670015), via a Grignard reaction, followed by its oxidation to the corresponding ketone.

Step 1: Synthesis of 4-Decanol via Grignard Reaction

This protocol outlines the synthesis of 4-decanol from butanal and hexylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Butanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of hexylmagnesium bromide.

-

Reaction with Butanal: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of butanal in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Quenching and Work-up: Cool the reaction mixture again to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-decanol. The crude product can be further purified by vacuum distillation.

Step 2: Oxidation of 4-Decanol to this compound

This protocol describes the oxidation of the secondary alcohol, 4-decanol, to this compound using pyridinium (B92312) chlorochromate (PCC).

Materials:

-

4-Decanol (from Step 1)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Celite or silica (B1680970) gel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend PCC and a small amount of celite or silica gel in anhydrous DCM.

-

Addition of Alcohol: Dissolve 4-decanol in anhydrous DCM and add it to the PCC suspension in one portion.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by flash chromatography or distillation.

Diagrams and Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound production.

Proposed Antimicrobial Mechanism of Action

While specific signaling pathways for this compound have not been elucidated, the proposed mechanism of action for aliphatic ketones involves the disruption of the microbial cell membrane.

Caption: Proposed mechanism of membrane disruption.

Biological Activity

There is limited specific data on the antimicrobial and antifungal activities of this compound. However, studies on other aliphatic ketones, such as 2-nonanone, 2-decanone, and 2-undecanone, which are found in essential oils, have demonstrated antimicrobial properties.[4] The primary mechanism of action is believed to be the disruption of the cell membrane's integrity. The lipophilic nature of these ketones allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, leakage of essential intracellular components, and ultimately cell death.

Further research is required to quantify the specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values of this compound against various bacterial and fungal strains to fully assess its potential as a drug development candidate.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Decanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-decanone. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and related ketone compounds. This document includes detailed spectral data, experimental protocols, and a visualization of the molecular structure with its corresponding NMR signal assignments.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired and analyzed to provide detailed information on the chemical environment of each proton and carbon atom in the molecule. The data is summarized in the tables below.

Table 1: ¹H NMR Spectral Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | 0.89 | Triplet | 7.2 | 3H |

| 2 | 1.58 | Sextet | 7.4 | 2H |

| 3 | 2.38 | Triplet | 7.4 | 2H |

| 5 | 2.38 | Triplet | 7.4 | 2H |

| 6 | 1.52 | Quintet | 7.5 | 2H |

| 7, 8, 9 | 1.28 | Multiplet | - | 6H |

| 10 | 0.88 | Triplet | 6.8 | 3H |

Table 2: ¹³C NMR Spectral Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | 13.9 |

| 2 | 17.2 |

| 3 | 44.9 |

| 4 (C=O) | 211.8 |

| 5 | 42.0 |

| 6 | 23.8 |

| 7 | 31.5 |

| 8 | 22.5 |

| 9 | Not available |

| 10 | 14.0 |

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is added to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Sample Filtration: Filter the sample solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-10 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024 (or more for dilute samples)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift axis using the CDCl₃ solvent peak at 77.16 ppm.

-

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound and the assignment of the ¹H and ¹³C NMR signals to their corresponding atoms.

Caption: Correlation of this compound structure with its ¹H and ¹³C NMR signals.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 4-Decanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 4-decanone, a saturated aliphatic ketone. The document details the characteristic IR absorption bands, a standard experimental protocol for spectral acquisition, and logical workflows for analysis and interpretation, designed to aid researchers in the identification and characterization of this and similar compounds.

Data Presentation: IR Spectral Data of this compound

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The most prominent of these is the strong carbonyl (C=O) stretch, which is a hallmark of ketones. The quantitative data for the principal absorption peaks, based on the gas-phase spectrum from the National Institute of Standards and Technology (NIST), are summarized in the table below.[1] It is important to note that peak positions in a liquid-phase spectrum may vary slightly.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2960 | C-H Asymmetric Stretch | -CH₃ | Strong |

| ~2935 | C-H Asymmetric Stretch | -CH₂- | Strong |

| ~2874 | C-H Symmetric Stretch | -CH₃ | Medium |

| ~2860 | C-H Symmetric Stretch | -CH₂- | Medium |

| ~1738 | C=O Stretch | Ketone | Very Strong |

| ~1467 | C-H Bend (Scissoring) | -CH₂- | Medium |

| ~1378 | C-H Bend (Symmetric) | -CH₃ | Medium |

Note: Data is derived from the gas-phase spectrum of this compound provided by the NIST WebBook.[1] The characteristic carbonyl stretch for saturated aliphatic ketones in the liquid phase is typically observed around 1715 cm⁻¹.[2][3]

Experimental Protocol: Acquiring the IR Spectrum of this compound

This section outlines a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a liquid sample such as this compound.

Objective: To obtain the infrared spectrum of liquid this compound using an FT-IR spectrometer.

Materials:

-

FT-IR Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Computer with spectral acquisition and analysis software.

-

Liquid sample cell (e.g., sealed cell with NaCl or KBr windows) or an Attenuated Total Reflectance (ATR) accessory.

-

This compound (liquid).

-

Volatile solvent for cleaning (e.g., isopropanol, acetone).

-

Lint-free wipes.

-

Pasteur pipette or syringe.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

If using a liquid cell, ensure the cell is clean and dry. Assemble the empty cell and place it in the sample holder.

-

If using an ATR accessory, ensure the crystal surface is clean.

-

Acquire a background spectrum. This will account for the absorbance of the cell windows (if used) and any atmospheric components. The typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[4]

-

-

Sample Preparation and Loading:

-

For a Liquid Cell:

-

Disassemble the cell and place one to two drops of this compound onto the center of one window using a clean Pasteur pipette.

-

Carefully place the second window on top, ensuring the liquid spreads to form a thin, uniform film without air bubbles.

-

Secure the cell in the holder.

-

-

For an ATR Accessory:

-

Place a small drop of this compound directly onto the ATR crystal.[5] Ensure the crystal is fully covered.

-

-

-

Sample Spectrum Acquisition:

-

Place the loaded sample cell or the ATR accessory with the sample into the sample compartment of the spectrometer.

-

Acquire the sample spectrum. To improve the signal-to-noise ratio, multiple scans (typically 16 or 32) are co-added and averaged.[4]

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

Use the software tools to identify the wavenumbers of the major absorption peaks.

-

Correlate the observed peaks with known functional group absorption frequencies to confirm the structure of this compound.

-

-

Cleaning:

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an IR spectroscopy experiment and the relationship between the functional groups of this compound and their characteristic IR absorptions.

Caption: Workflow for IR Spectroscopy Analysis.

Caption: Key Functional Groups of this compound and their IR Absorptions.

References

Synthesis of 4-Decanone from 4-Decanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-decanone from 4-decanol (B1670015), a common oxidation reaction in organic chemistry. The document details various established oxidation methodologies, offering in-depth experimental protocols and comparative data to aid in the selection of the most suitable method for specific research and development needs.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical and fine chemical industries. 4-Decanol, a ten-carbon secondary alcohol, can be efficiently converted to its corresponding ketone, this compound, through a variety of oxidative methods. The choice of oxidant and reaction conditions is critical and depends on factors such as substrate sensitivity, desired yield, scalability, and safety considerations. This guide explores four widely-used oxidation protocols: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Jones oxidation, and pyridinium (B92312) chlorochromate (PCC) oxidation.

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method is a critical decision in synthetic planning. The following table summarizes key quantitative parameters for the conversion of 4-decanol to this compound using different established protocols. Yields and reaction times are representative of typical outcomes for the oxidation of long-chain secondary alcohols.

| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Key Considerations |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | >95 | 2 - 4 | -78 to room temp. | Mild conditions, high yield; requires cryogenic temperatures and produces a malodorous byproduct (dimethyl sulfide).[1][2][3] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 90 - 95 | 1 - 3 | Room temp. | Mild, non-toxic (metal-free), and fast; DMP is a specialty reagent and can be expensive.[4][5] |

| Jones Oxidation | Chromium trioxide in sulfuric acid/acetone (B3395972) | 85 - 95 | 1 - 4 | 0 to room temp. | High yield and inexpensive reagents; uses carcinogenic Cr(VI) and is highly acidic, which may not be suitable for sensitive substrates.[6][7][8][9] |

| PCC Oxidation | Pyridinium Chlorochromate | 80 - 90 | 2 - 6 | Room temp. | Milder than Jones reagent and selective; PCC is a Cr(VI) reagent and can be acidic, requiring buffering for sensitive substrates.[10][11][12][13][14] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from 4-decanol using the aforementioned oxidation methods.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[1][2][15] It is known for its mild reaction conditions and high yields.[16]

Materials:

-

4-decanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of 4-decanol (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica (B1680970) gel or distillation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers a mild and selective method for oxidizing alcohols to ketones at room temperature.[4][5]

Materials:

-

4-decanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

-

To a stirred solution of 4-decanol (1.0 equivalent) in anhydrous dichloromethane (0.1 M), add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford crude this compound.

-

Purify by column chromatography or distillation.

Jones Oxidation

The Jones oxidation is a robust and efficient method using chromic acid, generated in situ from chromium trioxide and sulfuric acid in acetone.[6][7][8]

Materials:

-

4-decanol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropanol (B130326) (for quenching)

Procedure:

-

Prepare the Jones reagent by slowly adding a solution of chromium trioxide (e.g., 26.7 g in 23 mL of concentrated H₂SO₄) to 100 mL of water, with cooling.

-

Dissolve 4-decanol (1.0 equivalent) in acetone in a flask equipped with a dropping funnel and a thermometer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C. A color change from orange-red to green will be observed.

-

Continue adding the reagent until the orange color persists.

-

Stir the reaction mixture for an additional 30 minutes at room temperature.

-

Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.

-

Dilute the mixture with water and extract with diethyl ether or dichloromethane.

-

Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude this compound.

-

Purify by distillation under reduced pressure.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to Jones reagent, allowing for the oxidation of secondary alcohols to ketones under less acidic conditions.[11][13][14]

Materials:

-

4-decanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Celite® or silica gel

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous dichloromethane, add a solution of 4-decanol (1.0 equivalent) in anhydrous dichloromethane in one portion.

-

Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify by column chromatography or distillation.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis, purification, and characterization of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed by various spectroscopic methods. The following table summarizes the expected analytical data for the purified product.

| Analytical Technique | Expected Data |

| Infrared (IR) Spectroscopy | Strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of a ketone.[17][18] |

| ¹H NMR Spectroscopy | Triplets around 2.4 ppm (4H) for the CH₂ groups adjacent to the carbonyl, a multiplet around 1.2-1.6 ppm for other CH₂ groups, and triplets around 0.9 ppm (6H) for the terminal CH₃ groups.[19] |

| ¹³C NMR Spectroscopy | A peak around 211 ppm for the carbonyl carbon. Other peaks in the aliphatic region. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 156.[17][20] |

Conclusion

The synthesis of this compound from 4-decanol can be achieved through several reliable oxidation methods. The choice of a specific protocol should be guided by the desired scale of the reaction, the availability and cost of reagents, and the presence of other functional groups in the substrate. For high-yield, mild reactions where cost is not a primary concern, Swern and Dess-Martin oxidations are excellent choices. For large-scale and cost-effective syntheses, Jones oxidation remains a viable, albeit hazardous, option. PCC oxidation offers a balance between reactivity and milder conditions compared to the Jones reagent. Proper purification and spectroscopic characterization are essential to ensure the identity and purity of the final product.

References

- 1. Swern Oxidation [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Jones oxidation - Wikipedia [en.wikipedia.org]

- 7. Jones Oxidation [organic-chemistry.org]

- 8. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C10H20O | CID 12203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound [webbook.nist.gov]

- 19. This compound(624-16-8) 1H NMR spectrum [chemicalbook.com]

- 20. This compound [webbook.nist.gov]

The Elusive Presence of 4-Decanone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 4-decanone, a C10 aliphatic ketone, in the plant kingdom. While its presence has been anecdotally noted in certain aromatic plants, rigorous quantitative data and elucidated biosynthetic pathways remain largely absent from peer-reviewed literature. This document summarizes the available information, outlines detailed experimental protocols for the identification and quantification of ketones in plant-derived essential oils, and proposes a putative biosynthetic pathway. The aim is to provide a comprehensive resource for researchers investigating the phytochemistry and potential applications of this compound.

Natural Occurrence of this compound in Plants

The natural occurrence of this compound in plants is not well-documented in scientific literature. While commercial suppliers of flavor and fragrance compounds suggest its presence in "Japanese allspice," believed to be Lindera umbellata (Thunb.), and "allspice," derived from Pimenta dioica (L.) Merr., comprehensive chemical analyses of the essential oils from these species have not consistently reported this compound. This discrepancy suggests that this compound, if present, may be a minor constituent, or its expression may be dependent on specific chemotypes, environmental conditions, or post-harvest processing.

Quantitative Data Summary

As of the latest literature review, there is no specific quantitative data available for the concentration of this compound in any plant species. The following table reflects this absence of data.

| Plant Species | Common Name | Family | Plant Part | Concentration of this compound | Reference |

| Lindera umbellata | Japanese Allspice, Kuromoji | Lauraceae | Leaves, Twigs | Not Reported in Analyzed Samples | [1][2][3][4][5] |

| Pimenta racemosa | West Indian Bay | Myrtaceae | Leaves | Not Reported in Analyzed Samples | [6][7][8][9][10] |

Experimental Protocols

For researchers aiming to investigate the presence and quantity of this compound in plant materials, the following detailed experimental protocols for essential oil extraction and analysis are recommended.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a standard method for extracting volatile compounds from plant materials.

Apparatus:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection burette

Procedure:

-

Sample Preparation: Fresh or dried plant material (e.g., leaves, twigs) is coarsely ground to increase the surface area for efficient oil extraction.

-

Distillation: A known weight of the plant material is placed in the round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam, carrying the volatile oils, passes through the condenser.

-

Collection: The condensed mixture of oil and water is collected in the burette, where the oil, being less dense than water, separates and forms a layer on top.

-

Drying and Storage: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate (B86663) to remove any residual water. The oil is then stored in a sealed, dark glass vial at 4°C until analysis.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, HP-5ms)

-

Helium as carrier gas

Procedure:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration. An internal standard (e.g., n-alkane series) is added for the calculation of Retention Indices.

-

GC Separation: A small volume of the diluted sample is injected into the GC. The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and polarity.

-

MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern for each compound, is compared against a spectral library (e.g., NIST, Wiley) for identification. The identity of this compound can be confirmed by comparing its mass spectrum and retention index with that of an authentic standard.[11][12][13]

-

Quantification: For quantitative analysis, a calibration curve is prepared using a certified reference standard of this compound at various concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration based on the calibration curve.

Biosynthesis of Aliphatic Ketones in Plants

The biosynthesis of this compound in plants has not been specifically elucidated. However, it is plausible that it originates from fatty acid metabolism. While the biosynthesis of methyl ketones (2-alkanones) from β-ketoacyl-ACPs via the action of MKS1 and MKS2 enzymes is known in some plants like tomato, the formation of an ethyl ketone like this compound (a 4-oxo compound) would require a different mechanism.

A hypothetical pathway could involve the β-oxidation of a fatty acid, followed by a decarboxylation step.

Putative Biosynthetic Pathway of this compound

The following diagram illustrates a plausible, though unconfirmed, biosynthetic pathway for this compound, starting from a C12 fatty acid.

Caption: A hypothetical biosynthetic pathway for this compound in plants.

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow for the investigation of this compound in plant materials.

Caption: General workflow for the analysis of this compound in plants.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an area with limited scientific evidence. While anecdotal reports suggest its presence in certain species, dedicated research is required to confirm these claims, quantify its concentration, and elucidate its biosynthetic pathway. The experimental protocols and hypothetical frameworks presented in this guide provide a foundation for researchers to undertake such investigations. Future studies should focus on comprehensive chemical profiling of a wide range of plant species, particularly within the Lauraceae and Myrtaceae families, to identify reliable sources of this compound. Furthermore, transcriptomic and metabolomic approaches could be employed to identify the genes and enzymes involved in its biosynthesis. A deeper understanding of the natural production of this compound could unveil novel applications in the flavor, fragrance, and pharmaceutical industries.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Comparison of Chemical Composition between Kuromoji (Lindera umbellata) Essential Oil and Hydrosol and Determination of the Deodorizing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Kuromoji (Lindera umbellata) essential oil-induced apoptosis and differentiation in human leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical profile of essential oil from Pimenta racemosa leaves, antioxidant potential, and its enzyme inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valorization of Pimenta racemosa Essential Oils and Extracts: GC-MS and LC-MS Phytochemical Profiling and Evaluation of Helicobacter pylori Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. "Investigation of the Essential Oil Constituents of Pimenta racemosa Ae" by Fathia S. Elshaarawy, Mohamed I. S. Abdelhady et al. [tast.researchcommons.org]

- 11. This compound [webbook.nist.gov]

- 12. This compound(624-16-8) MS [m.chemicalbook.com]

- 13. This compound | C10H20O | CID 12203 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Decanone in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-decanone in various organic solvents. The information presented herein is intended to be a valuable resource for laboratory and research professionals where the physicochemical properties of this compound are critical. This document details the theoretical basis for its solubility, presents available qualitative and quantitative data, outlines a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

This compound (C₁₀H₂₀O) is an aliphatic ketone with a ten-carbon chain. Its solubility is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecule possesses a polar carbonyl group (C=O) and a long, nonpolar alkyl chain. This dual character dictates its interaction with different types of organic solvents.

-

Polar Carbonyl Group: The oxygen atom in the carbonyl group has lone pairs of electrons and a partial negative charge, allowing for dipole-dipole interactions and the potential to act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).

-

Nonpolar Alkyl Chain: The long ten-carbon chain is hydrophobic and interacts favorably with nonpolar solvents through London dispersion forces.

Generally, as the length of the carbon chain in ketones increases, their solubility in water decreases, while their solubility in nonpolar organic solvents increases.[1][2][3][4][5] For this compound, the long alkyl chain is the dominant feature, suggesting high solubility in a wide range of organic solvents and low solubility in water.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively available in published literature, general principles and data for structurally similar ketones allow for a reliable estimation of its solubility profile. Ketones are generally soluble in most common organic solvents.[1] For many low-polarity solvents, this compound is expected to be miscible, meaning it is soluble in all proportions.

The following table summarizes the available solubility information for this compound. Where specific quantitative data is unavailable, qualitative descriptions or "Miscible" are provided based on the physical properties of this compound and the respective solvents.

| Solvent Class | Solvent | Molecular Formula | Solubility of this compound | Citation |

| Alcohols | Ethanol | C₂H₅OH | Soluble/Miscible | [6] |

| Methanol | CH₃OH | Soluble/Miscible | ||

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble/Miscible | |

| Ketones | Acetone | CH₃COCH₃ | Soluble/Miscible | [7] |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Soluble/Miscible | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble/Miscible | |

| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | Soluble/Miscible | |

| Nonpolar Solvents | Hexane | C₆H₁₄ | Soluble/Miscible | |

| Benzene | C₆H₆ | Soluble | [7] | |

| Polar Protic Solvents | Water | H₂O | 131 mg/L at 25 °C (estimated) | [6] |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all concentrations. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

Experimental Protocol: Determination of this compound Solubility via Isothermal Saturation and Gas Chromatography

This section provides a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility. The concentration of the dissolved this compound can then be accurately measured using gas chromatography (GC), a suitable analytical method for volatile organic compounds.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (HPLC or analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)

-

Autosampler vials

Procedure:

-

Preparation of Saturated Solutions: a. Add a known volume (e.g., 5 mL) of the chosen organic solvent to several glass vials. b. Add an excess amount of this compound to each vial. The presence of a visible excess of the liquid this compound phase is crucial to ensure that the solvent is saturated. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). b. Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

Sample Collection and Preparation: a. After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow for complete phase separation. b. Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe. Avoid disturbing the excess this compound phase. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets. d. Record the mass of the filtered saturated solution. e. Dilute the saturated solution to a known volume with the same organic solvent. This diluted sample will be used for GC analysis. Prepare multiple dilutions if the concentration is unknown.

-

Preparation of Calibration Standards: a. Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations. The concentration range of the standards should bracket the expected concentration of the diluted saturated solution. b. Transfer these standards into autosampler vials for GC analysis.

-

Gas Chromatography (GC) Analysis: a. Set up the GC-FID with an appropriate method for the analysis of this compound. This includes optimizing parameters such as injector temperature, oven temperature program, carrier gas flow rate, and detector temperature. b. Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration of this compound. c. Inject the diluted sample of the saturated solution.

-

Data Analysis and Calculation: a. Determine the concentration of this compound in the diluted sample using the calibration curve. b. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. c. Express the solubility in desired units, such as g/100 mL or mol/L. The density of the solvent and the saturated solution may be required for these conversions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

This diagram outlines the key stages from the preparation of the saturated solution to the final calculation of the solubility value, providing a clear and logical representation of the experimental process.

References

- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide on the Thermochemical Properties of n-Propyl n-Hexyl Ketone (4-Decanone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Propyl n-hexyl ketone, systematically known as 4-decanone, is a dialkyl ketone with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and reaction modeling. This guide provides a detailed overview of the key thermochemical data for this compound, outlines the experimental protocols for their determination, and presents estimated values based on established theoretical models due to the limited availability of experimental data in public databases.

Thermochemical Data of n-Propyl n-Hexyl Ketone (this compound)

| Property | Symbol | Estimated Value | Unit |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -385.5 | kJ/mol |

| Standard Molar Entropy (Ideal Gas, 298.15 K) | S° | 536.8 | J/(mol·K) |

| Heat Capacity (Ideal Gas) | Cp | See Table 2 | J/(mol·K) |

Table 2: Estimated Ideal Gas Heat Capacity (Cp) of this compound at Various Temperatures

| Temperature (K) | Heat Capacity (J/(mol·K)) |

| 298.15 | 258.4 |

| 400 | 315.2 |

| 500 | 365.1 |

| 600 | 408.2 |

| 700 | 444.4 |

| 800 | 474.0 |

| 900 | 497.8 |

| 1000 | 516.7 |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of a liquid organic compound like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation is often derived from the experimentally determined enthalpy of combustion.

Objective: To measure the heat of combustion of liquid this compound at constant volume, from which the standard enthalpy of combustion (ΔHc°) and subsequently the standard enthalpy of formation (ΔHf°) can be calculated.

Apparatus:

-

Adiabatic bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Fuse wire (e.g., nickel-chromium)

-

Crucible (e.g., silica (B1680970) or platinum)

-

High-precision balance (±0.0001 g)

-

Digital thermometer (±0.001 °C)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Weigh a precise mass (approximately 1 gram) of high-purity this compound into a crucible.

-

Measure a known length of fuse wire and record its mass.

-

Immerse the ends of the fuse wire into the liquid sample within the crucible, ensuring good contact.

-

-

Bomb Assembly:

-

Place the crucible with the sample and fuse wire into the bomb head.

-

Add a small, known amount of deionized water (typically 1 mL) to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Carefully seal the bomb.

-

-

Oxygen Filling:

-

Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with high-purity oxygen to a pressure of approximately 30 atm.

-

-

Calorimeter Setup:

-

Place the sealed bomb into the calorimeter bucket.

-

Fill the bucket with a precisely known mass of deionized water.

-

Assemble the calorimeter, ensuring the stirrer and thermometer are correctly positioned.

-

-

Measurement:

-

Allow the system to reach thermal equilibrium while stirring.

-

Record the initial temperature for a period to establish a baseline.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature rise at regular intervals until a stable final temperature is reached.

-

-

Post-Combustion Analysis:

-

Release the pressure from the bomb and disassemble it.

-

Collect and weigh any unburned fuse wire.

-

Analyze the bomb washings for the formation of nitric acid (from any residual nitrogen) and sulfuric acid (if sulfur-containing impurities are present) using titration.

-

-

Calculations:

-

Calculate the total heat released from the temperature rise and the calibrated heat capacity of the calorimeter.

-

Correct for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

-

Determine the constant volume heat of combustion (ΔUc).

-

Calculate the standard enthalpy of combustion (ΔHc°) using the relationship ΔH = ΔU + ΔngasRT.

-

Calculate the standard enthalpy of formation (ΔHf°) using Hess's Law, with the known standard enthalpies of formation of CO2 and H2O.

-

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of liquid this compound as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., aluminum)

-

High-precision balance (±0.01 mg)

-

Reference material with a known heat capacity (e.g., sapphire)

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

-

Baseline Measurement:

-

Place an empty, hermetically sealed sample pan in the sample position and another empty, sealed pan in the reference position.

-

Run a temperature program (e.g., heating at a constant rate of 10-20 °C/min) over the desired temperature range to obtain a baseline heat flow curve.

-

-

Reference Material Measurement:

-

Place a precisely weighed sapphire standard in a sealed sample pan.

-

Run the same temperature program as the baseline measurement to obtain the heat flow curve for the reference material.

-

-

Sample Measurement:

-

Precisely weigh a small amount of liquid this compound into a hermetically sealed sample pan.

-

Run the same temperature program to obtain the heat flow curve for the sample.

-

-

Calculations:

-

The specific heat capacity (Cp) of the sample at a given temperature is calculated using the following equation: Cp,sample = (Cp,ref * mref / msample) * (Δqsample - Δqbaseline) / (Δqref - Δqbaseline) where:

-

Cp,ref is the specific heat capacity of the reference material.

-

mref and msample are the masses of the reference and sample, respectively.

-

Δq represents the heat flow difference between the sample/reference and the empty pan at a specific temperature.

-

-

Logical Workflow for Thermochemical Data Acquisition

The following diagram illustrates the logical workflow for obtaining the thermochemical data for n-propyl n-hexyl ketone, incorporating both experimental and estimation methods.

Conclusion

This technical guide provides estimated thermochemical data for n-propyl n-hexyl ketone (this compound) and detailed protocols for their experimental determination. While estimated values are useful for preliminary assessments, experimental validation is crucial for applications requiring high accuracy. The outlined methodologies for bomb calorimetry and differential scanning calorimetry serve as a foundation for researchers to obtain precise and reliable thermochemical data for this compound and other similar organic liquids.

The Discovery and History of Decanone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanone compounds, a class of ketones with a ten-carbon backbone, have garnered significant interest across various scientific disciplines, from flavor and fragrance chemistry to agriculture and pharmacology. Their diverse natural occurrences and varied biological activities have made them subjects of extensive research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of decanone compounds, with a focus on providing practical information for researchers and professionals in the field.

Discovery and History

The history of decanone compounds is intrinsically linked to the broader history of ketone synthesis and characterization. While the exact date and individual credited with the first isolation or synthesis of a specific decanone isomer remain elusive in early literature, the groundwork for their discovery was laid in the 19th century with the development of fundamental organic chemistry principles.

A significant milestone in ketone synthesis was the Friedel-Crafts acylation , developed in 1877 by Charles Friedel and James Crafts. This reaction provided a general method for the synthesis of aromatic ketones and, by extension, paved the way for the synthesis of various aliphatic ketones.

One of the earliest documented methods for the preparation of aliphatic ketones, including 2-decanone (B165314), involved the high-temperature catalytic decomposition of carboxylic acids. A notable historical synthesis involved heating a mixture of nonoic acid and acetic acid vapors over thorium oxide at 425 °C to produce 2-decanone[1].

The 20th century saw the advent of more sophisticated analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which greatly facilitated the identification and characterization of decanone isomers from both natural sources and synthetic preparations.

Natural Occurrence

Decanone compounds are widespread in nature, contributing to the aroma and flavor of many foods and plants.

-

2-Decanone: This isomer is particularly prevalent and has been identified in a vast array of natural sources, including:

-

Fruits: Banana, mountain papaya, and various berries.

-

Vegetables: Potato, mushroom, and endive.

-

Dairy and Meat: Milk, cheese, and cooked meats.

-

Plants and Herbs: Essential oils of the Ruta genus (rue) and hop oil[2].

-

-

3-Decanone: This isomer has a characteristic citrusy, floral, and fatty odor[3]. It has been reported in various organisms, including as a metabolite[4].

-

4-Decanone and 5-Decanone: These isomers are also found in nature, contributing to the complex aromatic profiles of various plants and foods.

Physicochemical Properties of Decanone Isomers

The position of the carbonyl group along the ten-carbon chain significantly influences the physical and chemical properties of decanone isomers. A summary of key properties for 2-decanone, 3-decanone, and this compound is presented in the table below.

| Property | 2-Decanone | 3-Decanone | This compound |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |

| Molecular Weight ( g/mol ) | 156.27 | 156.27 | 156.27 |

| CAS Number | 693-54-9 | 928-80-3 | 624-16-8 |

| Appearance | Colorless liquid | Colorless liquid | Clear colorless liquid |

| Melting Point (°C) | 14[5] | 2.5[4] | - |

| Boiling Point (°C) | 210[5] | - | - |

| Density (g/mL at 20°C) | 0.821 - 0.831[5] | 0.820 - 0.830[4] | - |

| Refractive Index (at 20°C) | 1.421 - 1.431[5] | 1.421 - 1.427[4] | - |